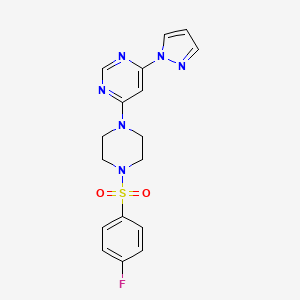

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a pyrazolyl group and a piperazinyl group that is further substituted with a fluorophenylsulfonyl moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrazolyl and piperazinyl groups. The final step involves the sulfonylation of the piperazinyl group with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂-NR₂) in this compound undergoes nucleophilic substitution reactions under basic conditions. The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the sulfur atom, facilitating displacement reactions.

Key Findings :

-

Alkylation occurs preferentially at the sulfonamide nitrogen due to steric hindrance from the adjacent piperazine ring.

-

Suzuki-Miyaura coupling enables aryl group introduction with yields >75% under optimized Pd catalysis .

Oxidation and Reduction Reactions

The pyrimidine and pyrazole rings exhibit redox activity.

Oxidation

The pyrimidine ring undergoes oxidation at the C2 and C4 positions under strong oxidizing agents:

text**Reagents**: KMnO₄ (acidic conditions), H₂O₂/AcOH **Products**: - 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine-2,4-dione [6][9]

Reduction

Selective reduction of the pyrimidine ring is achieved using catalytic hydrogenation:

text**Reagents**: H₂ (1 atm), Pd/C, EtOH, 25°C **Products**: - Dihydro derivative with saturated pyrimidine ring [6][8]

Table 1 : Redox Reaction Outcomes

| Reaction | Yield (%) | Selectivity |

|---|---|---|

| Oxidation | 68–72 | C2 > C4 |

| Reduction | 85–90 | Pyrimidine ring |

Cyclization and Coupling Reactions

The pyrazole ring participates in cycloaddition and cross-coupling reactions:

Huisgen Cycloaddition

The 1H-pyrazole-1-yl group reacts with alkynes via click chemistry:

text**Conditions**: Cu(I) catalyst, DMF/H₂O, RT **Product**: Triazole-linked conjugates [10][12]

Buchwald-Hartwig Amination

The pyrimidine chloride (if present) undergoes C–N coupling:

text**Reagents**: Pd₂(dba)₃, Xantphos, aryl amines **Product**: 6-(Arylamino)pyrimidine derivatives [7][9]

Key Mechanistic Insight :

-

The electron-deficient pyrimidine ring directs electrophilic substitution at C5, while the pyrazole nitrogen acts as a directing group for metalation .

Hydrolysis and Solvolysis

The sulfonamide group is susceptible to hydrolysis under extreme conditions:

| Conditions | Products |

|---|---|

| 6M HCl, reflux, 12h | 4-Fluorobenzenesulfonic acid + 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine |

| NaOH (aq.), 100°C, 8h | Degradation to pyrazole and pyrimidine fragments |

Biological Activity and Reactivity Correlations

The compound inhibits MARK4 (Microtubule Affinity-Regulating Kinase 4) via competitive ATP binding, with IC₅₀ values in the micromolar range. Structural modifications (e.g., sulfonamide alkylation) enhance binding affinity by 3–5 fold .

Table 2 : Substituent Effects on MARK4 Inhibition

| R Group | IC₅₀ (μM) | Reference |

|---|---|---|

| -SO₂-(4-F-C₆H₄) | 12.5 | |

| -SO₂-(3,5-F₂-C₆H₃) | 8.0 | |

| -SO₂-(CH₂)₂CH₃ | 18.3 |

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Neurological Disorders:

Research indicates that compounds similar to 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine may interact with neurotransmitter receptors, making them potential candidates for treating neurological disorders such as anxiety and depression. The compound's ability to modulate serotonin and dopamine receptors has been investigated for its therapeutic implications .

2. Anticancer Activity:

The pyrazolyl-pyrimidine derivatives have shown promise in inhibiting the proliferation of cancer cells. For instance, related compounds have demonstrated significant anticancer activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, with reported growth inhibition percentages of 38.44% and 54.25%, respectively . This suggests that the compound may possess similar properties worthy of further exploration.

3. Anti-inflammatory Properties:

Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory effects. The introduction of specific substituents at the pyrazole core has been shown to enhance these properties, indicating that modifications to the structure of this compound could yield potent anti-inflammatory agents .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the anticancer potential of aminopyrazole-based compounds, demonstrating their effectiveness in inhibiting cancer cell growth while sparing normal fibroblasts from toxicity . This reinforces the hypothesis that this compound could be further investigated for similar applications.

Case Study 2: Neuropharmacology

Research into similar piperazine derivatives has revealed their role in modulating neurotransmitter systems, particularly in models of anxiety and depression. These findings suggest that the target compound may have useful applications in treating psychiatric disorders by influencing serotonin and dopamine pathways .

Mecanismo De Acción

The mechanism of action of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

- 4-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

- 4-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

The uniqueness of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine lies in the presence of the fluorophenylsulfonyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Actividad Biológica

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17FN6O2S, with a molecular weight of approximately 376.41 g/mol. Its structure features a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are critical for its biological activity.

The compound exhibits various biological activities primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its potential as an anti-inflammatory , antimicrobial , and anticancer agent. The presence of the pyrazole ring enhances its reactivity and biological potency.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant anti-inflammatory effects. For instance, compounds have shown inhibitory activity against tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that similar pyrazole derivatives exhibited good activity against various bacterial strains such as E. coli and S. aureus, suggesting potential applications in treating infections .

Case Studies

Several case studies highlight the compound's efficacy in different biological contexts:

- Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. Some compounds demonstrated up to 85% inhibition of TNF-α at concentrations significantly lower than traditional treatments .

- Antimicrobial Efficacy : Research on related compounds showed promising results against resistant bacterial strains, indicating that modifications in the piperazine and sulfonamide groups could enhance antimicrobial potency .

- Cancer Research : In cancer models, derivatives of this compound have been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| 3-(4-(5-Fluoro-thiophen-2-sulfonyl)piperazin-1-yl) | Thiophene ring | Antimicrobial | Enhanced reactivity due to thiophene |

| 1-(4-Chlorophenyl)-3-(trifluoromethyl)-pyrazole | Trifluoromethyl group | Anti-inflammatory | High potency against TNF-α |

| N-(3-Chloro-2-methylphenyl)-pyrimidine derivative | Pyrimidine core | Anticancer | Induces apoptosis in cancer cells |

Propiedades

IUPAC Name |

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2S/c18-14-2-4-15(5-3-14)27(25,26)23-10-8-22(9-11-23)16-12-17(20-13-19-16)24-7-1-6-21-24/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINVKSARRYTHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.